BenchChemオンラインストアへようこそ!

4-(1-(2-methoxybenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one

Regioisomer differentiation Structure-Activity Relationship (SAR) Benzimidazole substitution

4-(1-(2-Methoxybenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one (CAS 892710-33-7) is a synthetic small molecule belonging to the benzimidazole-pyrrolidinone hybrid class, with a molecular formula of C20H21N3O2 and a molecular weight of 335.4 g/mol. The compound features a 1H-benzo[d]imidazole core substituted at the N1 position with a 2-methoxybenzyl group and linked at the C2 position to a 1-methylpyrrolidin-2-one moiety.

Molecular Formula C20H21N3O2
Molecular Weight 335.407
CAS No. 892710-33-7
Cat. No. B2446917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-(2-methoxybenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one
CAS892710-33-7
Molecular FormulaC20H21N3O2
Molecular Weight335.407
Structural Identifiers
SMILESCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4OC
InChIInChI=1S/C20H21N3O2/c1-22-12-15(11-19(22)24)20-21-16-8-4-5-9-17(16)23(20)13-14-7-3-6-10-18(14)25-2/h3-10,15H,11-13H2,1-2H3
InChIKeyIYBJLLUXPQSMFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1-(2-Methoxybenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one (CAS 892710-33-7): Core Structural and Physicochemical Profile for Research Procurement


4-(1-(2-Methoxybenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one (CAS 892710-33-7) is a synthetic small molecule belonging to the benzimidazole-pyrrolidinone hybrid class, with a molecular formula of C20H21N3O2 and a molecular weight of 335.4 g/mol . The compound features a 1H-benzo[d]imidazole core substituted at the N1 position with a 2-methoxybenzyl group and linked at the C2 position to a 1-methylpyrrolidin-2-one moiety . Its computed physicochemical properties include an XLogP3 of 2.3, a topological polar surface area (TPSA) of 47.4 Ų, zero hydrogen bond donors, and three hydrogen bond acceptors, placing it in a favorable property space for cell permeability and CNS penetration potential .

Why Benzimidazole-Pyrrolidinone Analogs Cannot Be Casually Substituted for CAS 892710-33-7 in Focused Screening Campaigns


The benzimidazole-pyrrolidinone scaffold exhibits pronounced sensitivity to substitution patterns at both the benzimidazole N1 position and the pyrrolidinone N1 position. In the monoacylglycerol lipase (MAGL) inhibitor series reported by Altamimi et al. (2020), a 4-methoxyphenyl-substituted benzimidazole-pyrrolidin-2-one analog (compound 25) achieved an IC50 of 9.4 nM against hMAGL with >5,300-fold selectivity over FAAH (IC50 > 50 µM), while halogen-substituted phenyl analogs (compounds 22 and 23) exhibited only micromolar FAAH selectivity . Similarly, in the prolylcarboxypeptidase (PrCP) inhibitor series, benzimidazole pyrrolidinyl amides demonstrated that modifications to the benzimidazole substitution directly govern target engagement and in vivo efficacy . The specific 2-methoxybenzyl substitution and N-methylpyrrolidinone configuration of CAS 892710-33-7 create a unique pharmacophoric fingerprint that cannot be replicated by 4-methoxy, dichloro, or unsubstituted benzyl analogs .

Quantitative Differentiation Evidence for 4-(1-(2-Methoxybenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one vs. Closest Analogs


N1-Benzyl Substitution Position: 2-Methoxybenzyl vs. 4-Methoxybenzyl Regioisomer — Physicochemical and Predicted Pharmacological Divergence

The 2-methoxybenzyl substitution at the benzimidazole N1 position of CAS 892710-33-7 distinguishes it fundamentally from the 4-methoxybenzyl regioisomer. In the MAGL inhibitor series, the 4-methoxyphenyl-substituted benzimidazole analog (compound 25) exhibited an IC50 of 9.4 nM against hMAGL with an IC50 > 50 µM against FAAH, yielding >5,300-fold selectivity . The ortho-methoxy substitution in CAS 892710-33-7 introduces distinct steric constraints and altered electron density distribution on the benzimidazole ring compared to para-substituted analogs, which is predicted to shift target engagement profiles and selectivity windows . Additionally, the computed XLogP3 of 2.3 for the 2-methoxybenzyl analog is expected to differ from the 4-methoxybenzyl analog due to altered molecular shape and polar surface distribution, potentially affecting membrane permeability and off-target binding.

Regioisomer differentiation Structure-Activity Relationship (SAR) Benzimidazole substitution

Hydrogen Bond Donor Count: Zero HBD as a Differentiator from Amino-Substituted and Unsubstituted Benzimidazole Analogs

CAS 892710-33-7 has zero hydrogen bond donors (HBD = 0) , which is a key physicochemical differentiator from analogs bearing an unsubstituted benzimidazole NH (e.g., 4-(1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one, which has HBD = 1) or amino-substituted variants. In the SaFabI inhibitor series, the core scaffold 4-(1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one served as the starting point for optimization (IC50 = 976.8 nM), with subsequent N1-substitution and chiral resolution yielding (S)-n31 (IC50 = 94.0 nM, MIC = 0.25–1 µg/mL) . The absence of a hydrogen bond donor in CAS 892710-33-7 is predicted to enhance passive membrane permeability and reduce P-glycoprotein recognition compared to NH-bearing analogs, a property consistent with its computed TPSA of 47.4 Ų, which falls within the favorable range for blood-brain barrier penetration (typically <90 Ų) .

Hydrogen bond donor CNS drug-likeness Physicochemical profiling

Scaffold Multi-Target Potential: Benzimidazole-Pyrrolidinone Core Demonstrates Activity Across MAGL, PrCP, and SaFabI Targets

The benzimidazole-pyrrolidinone scaffold has demonstrated quantifiable activity across at least three distinct therapeutic target classes. In the MAGL series, benzimidazole-pyrrolidin-2-one derivatives achieved IC50 values of 8.0–9.4 nM (compounds 22, 23, 25) . In the PrCP inhibitor series, benzimidazole pyrrolidinyl amides achieved low-nanomolar IC50 values with ex vivo target engagement demonstrated for compound 9b in an eDIO mouse model . In the antibacterial series, the 4-(1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one scaffold yielded SaFabI inhibitors with IC50 values from 976.8 nM (hit) down to 94.0 nM (optimized (S)-n31), with in vivo efficacy against MRSA skin infections outperforming linezolid . CAS 892710-33-7, with its unique 2-methoxybenzyl and N-methyl substitution pattern, represents a distinct chemical starting point within this multi-target-capable scaffold family for screening against these and orthogonal targets.

Multi-target screening Benzimidazole-pyrrolidinone scaffold Lead discovery

Commercial Purity Specification: Baseline Quality Benchmark for Reproducible Screening

CAS 892710-33-7 is commercially available with a specified purity of ≥95% . This represents the minimum purity threshold considered acceptable for primary screening campaigns, where impurities below 5% are generally tolerated. In contrast, close structural analogs such as 4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-methylpyrrolidin-2-one (CAS 915189-51-4) and 4-{1-[(4-tert-butylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-methylpyrrolidin-2-one (CAS 915189-50-3) are also commercially listed at 95% purity, indicating a consistent quality benchmark across this analog series. Researchers requiring higher purity for crystallography, biophysical assays, or in vivo studies should verify lot-specific certificates of analysis.

Compound purity Procurement specification Screening reproducibility

Optimal Research Application Scenarios for 4-(1-(2-Methoxybenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one (CAS 892710-33-7)


Ortho-Substitution SAR Expansion of Benzimidazole-Pyrrolidinone MAGL Inhibitor Series

Based on the established nanomolar MAGL inhibitory activity of the 4-methoxyphenyl-substituted analog (compound 25, IC50 = 9.4 nM) with excellent FAAH selectivity (>5,300-fold) , CAS 892710-33-7 serves as a critical ortho-methoxy probe to systematically evaluate the positional effect of the benzyl substituent on MAGL potency and selectivity. The 2-methoxy orientation introduces steric hindrance near the benzimidazole core, which may alter the inhibitor's binding pose within the MAGL active site compared to the para-substituted reference compound. This compound enables a direct head-to-head positional SAR comparison that cannot be performed with para-substituted or unsubstituted analogs alone.

CNS-Penetrant Probe Development Leveraging Favorable Physicochemical Properties

With zero hydrogen bond donors, a TPSA of 47.4 Ų (well within the <90 Ų threshold associated with CNS penetration), and an XLogP3 of 2.3 , CAS 892710-33-7 possesses a computed physicochemical profile predictive of favorable blood-brain barrier permeability. The N-methyl group on the pyrrolidinone ring eliminates the NH hydrogen bond donor present in unsubstituted benzimidazole analogs (which served as the starting point for SaFabI inhibitor optimization with IC50 improving from 976.8 nM to 94.0 nM upon structural elaboration ). This compound is well-suited for CNS-targeted phenotypic screening or target-based assays where brain exposure is a critical requirement.

Multi-Target Broad-Profiling Panel for Benzimidazole-Pyrrolidinone Scaffold Characterization

The benzimidazole-pyrrolidinone core has demonstrated quantifiable activity across MAGL (IC50 = 8.0–9.4 nM), PrCP (low-nanomolar IC50), and SaFabI (IC50 = 94–977 nM) targets . CAS 892710-33-7, bearing the unique 2-methoxybenzyl substitution, represents a structurally differentiated member of this scaffold family suitable for inclusion in broad-target profiling panels. Screening this compound against these three validated targets—as well as orthogonal targets such as fatty acid amide hydrolase (FAAH), kinases, or other serine hydrolases—can establish its selectivity fingerprint and potentially reveal novel target engagement not observed with para-substituted or unsubstituted analogs.

Antibacterial Screening Against Gram-Positive Pathogens Including MRSA

The 4-(1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one scaffold has been validated as a SaFabI inhibitor scaffold with in vivo efficacy against MRSA skin infections, where the optimized analog (S)-n31 (IC50 = 94.0 nM, MIC = 0.25–1 µg/mL) outperformed linezolid in a murine infection model . CAS 892710-33-7, with its distinct N1-(2-methoxybenzyl) and N-methyl substitutions, offers a novel chemical starting point for antibacterial screening against Staphylococcus aureus and other Gram-positive pathogens. Its structural divergence from the published SaFabI series may confer activity against resistant strains that have developed tolerance to existing FabI-targeting agents.

Quote Request

Request a Quote for 4-(1-(2-methoxybenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.